3-(4-Fluorophenoxy)pyrrolidine hydrochloride
Overview
Description
3-(4-Fluorophenoxy)pyrrolidine hydrochloride is a chemical compound with the formula C₁₀H₁₃ClFNO. It has a molecular weight of 217.67 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring attached to a fluorophenoxy group . The InChI code for this compound is1S/C10H12FNO.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H
. Physical And Chemical Properties Analysis
This compound has a molecular weight of 217.67 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds . The exact mass and monoisotopic mass of the compound are 217.0669699 g/mol . The topological polar surface area is 21.3 Ų .Scientific Research Applications
3-(4-Fluorophenoxy)pyrrolidine hydrochloride has been studied for its potential applications in various scientific research fields. In neuroscience, this compound has been used as a tool to study the role of the 5-HT1A receptor in the regulation of anxiety and depression. It has also been used in pharmacological studies to test the effects of 5-HT1A agonists on behavior. In medicinal chemistry, this compound has been studied for its potential as an antidepressant and anxiolytic drug.
Mechanism of Action
3-(4-Fluorophenoxy)pyrrolidine hydrochloride is a potent agonist of the 5-HT1A serotonin receptor. This receptor is involved in the regulation of anxiety and depression. When this compound binds to the 5-HT1A receptor, it activates the receptor and triggers a cascade of biochemical and physiological processes that result in anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
The activation of the 5-HT1A receptor by this compound results in the release of neurotransmitters such as serotonin and dopamine, which are known to have anxiolytic and antidepressant effects. In addition, this compound has been shown to modulate the activity of other neurotransmitters, such as gamma-aminobutyric acid (GABA), which is involved in the regulation of anxiety and depression.
Advantages and Limitations for Lab Experiments
3-(4-Fluorophenoxy)pyrrolidine hydrochloride is a useful tool for studying the role of the 5-HT1A receptor in the regulation of anxiety and depression. It is a potent agonist of the 5-HT1A receptor and has been shown to be effective in laboratory experiments. However, this compound is not suitable for use in humans due to its potential side effects.
Future Directions
There are various potential future directions for the use of 3-(4-Fluorophenoxy)pyrrolidine hydrochloride in scientific research. These include further studies of its effects on the 5-HT1A receptor and its potential as an antidepressant and anxiolytic drug. Additionally, this compound could be studied for its potential applications in neuroscience, pharmacology, and medicinal chemistry. Finally, the effects of this compound on other neurotransmitters, such as GABA, could be further studied.
Safety and Hazards
3-(4-Fluorophenoxy)pyrrolidine hydrochloride is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
3-(4-fluorophenoxy)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDLUHKAJWPKCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90663062 | |
Record name | 3-(4-Fluorophenoxy)pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90663062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23123-11-7 | |
Record name | Pyrrolidine, 3-(4-fluorophenoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23123-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Fluorophenoxy)pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90663062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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